D-Prolinamide

描述

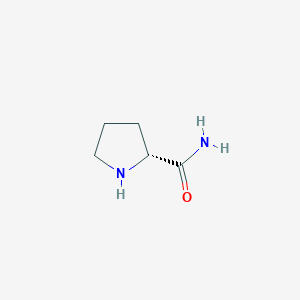

D-Prolinamide is an unnatural amino acid derivative, specifically the amide form of D-proline. It is characterized by its conformational rigidity, which makes it a valuable compound in various chemical and biological applications. This compound is often used as an asymmetric organocatalyst due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: D-Prolinamide can be synthesized through the amidation of D-proline. One common method involves the use of ammonia and a biocatalyst in an organic solvent. For instance, employing an immobilized enzyme variant such as CalBopt-24 T245S in 2-methyl-2-butanol at 70°C can achieve high conversion rates . This method is advantageous as it avoids racemization and the use of halogenated solvents, resulting in high optical purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves scalable biocatalytic processes. These processes are designed to be efficient and environmentally friendly, minimizing waste and improving atom efficiency. The use of immobilized enzymes in continuous flow reactors is a common approach to achieve high yields and purity.

化学反应分析

Types of Reactions: D-Prolinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include oxo derivatives, amines, and various substituted prolinamides, depending on the specific reaction conditions and reagents used.

科学研究应用

Drug Development

D-Prolinamide is utilized in the pharmaceutical industry for its potential as a chiral building block. Recent studies have demonstrated its effectiveness in drug formulation, particularly in enhancing the selectivity and efficacy of active pharmaceutical ingredients. For instance, a novel reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the accurate quantification of this compound in L-prolinamide hydrochloride, achieving a mean recovery rate of 99.66% . This method allows for precise quality control in drug manufacturing processes.

Collagenase Inhibition

Molecular docking studies indicate that this compound exhibits significant inhibitory activity against Clostridium histolyticum collagenase, with a maximum atomic contact energy of -115.09 kcal/mol . This suggests its potential use as a therapeutic agent in conditions where collagenase activity is detrimental, such as in certain infections or tissue degradation scenarios.

Organocatalysis

This compound serves as an effective organocatalyst in various asymmetric reactions. It has been employed in enamine-activated processes to enhance reaction selectivity and efficiency . The ability of this compound to facilitate reactions while maintaining high levels of enantioselectivity makes it valuable in synthetic organic chemistry.

Chiral Catalysts

The compound is also significant in the synthesis of chiral catalysts used for various organic transformations. This compound has been integrated into the design of chiral metal-organic frameworks (MOFs) and other catalytic systems that are crucial for producing enantiomerically pure compounds .

Metallo-β-Lactamase Inhibition

Research has highlighted the role of D-proline derivatives as inhibitors of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance . The structural properties of this compound allow it to mimic natural substrates, thereby providing a pathway for developing new antibiotics that can overcome resistance mechanisms.

Nutritional Studies

D-Proline has been shown to be catabolized by certain bacteria as both a carbon and nitrogen source, indicating its potential role in microbial metabolism and ecology . Understanding these pathways could lead to applications in biotechnology and environmental science.

Case Studies

作用机制

The mechanism by which D-Prolinamide exerts its effects involves its interaction with specific molecular targets. For instance, in organocatalysis, this compound acts as a nucleophilic catalyst, forming enamine intermediates that facilitate various chemical transformations. In medicinal applications, prolinamides interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .

相似化合物的比较

- L-Prolinamide

- Prolinethioamides

- D-Proline

- L-Proline

生物活性

D-Prolinamide, a derivative of the non-canonical amino acid D-proline, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological significance, mechanisms of action, and implications in various fields, particularly focusing on its role in neurological research and pharmaceutical synthesis.

Overview of this compound

This compound is characterized by the presence of an amide group attached to the proline structure, which enhances its solubility and reactivity compared to its parent compound, D-proline. This modification allows this compound to participate in a variety of biochemical processes and catalyze asymmetric transformations in organic synthesis.

Biological Distribution and Function

This compound's biological activity is closely linked to its distribution within various tissues. It is primarily involved in metabolic pathways that regulate cellular homeostasis. Research indicates that D-proline and its derivatives accumulate in specific tissues, such as the brain and liver, where they play crucial roles in detoxification and stress response mechanisms .

Table 1: Biological Distribution of this compound

| Tissue Type | Concentration (µM) | Function |

|---|---|---|

| Brain | 5-10 | Neurotransmitter modulation |

| Liver | 20-30 | Detoxification and metabolic regulation |

| Muscle | 15-25 | Energy metabolism |

This compound exhibits a range of biological activities, including neuroprotective effects and modulation of neurotransmitter systems. Studies have shown that it can influence the release of neurotransmitters like glutamate and GABA, which are critical for maintaining synaptic plasticity and cognitive function .

Case Study: Neuroprotective Effects

A notable study investigated the effects of D-proline on traumatic brain injury recovery. The results indicated that administration of D-proline significantly enhanced recovery outcomes by promoting neuronal survival and reducing oxidative stress markers in animal models . This suggests a potential therapeutic application for this compound in treating neurodegenerative diseases.

Role in Clostridium difficile Growth

Recent research has highlighted the role of D-proline reductase in Clostridium difficile growth. The enzyme facilitates proline-dependent metabolism, which is essential for the organism's survival in host environments. Inhibition of this enzyme leads to reduced growth rates and toxin production, indicating that this compound could be explored as a potential therapeutic agent against C. difficile infections .

Applications in Pharmaceutical Synthesis

This compound serves as a key building block in asymmetric synthesis due to its unique structural properties. It is utilized in the synthesis of various pharmaceuticals, including peptide-based drugs. Its ability to catalyze reactions with high stereoselectivity makes it invaluable in drug development processes .

Table 2: Applications of this compound in Drug Synthesis

| Application | Description |

|---|---|

| Asymmetric Catalysis | Facilitates enantioselective reactions |

| Peptide Synthesis | Used as a chiral auxiliary |

| Drug Development | Enhances bioavailability and efficacy |

常见问题

Q. Basic: What analytical methods are recommended for detecting trace levels of D-Prolinamide in L-Prolinamide hydrochloride?

Answer:

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with chiral derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is widely employed. This technique converts enantiomers into diastereomers, enabling separation on a standard C18 column. The method involves derivatizing the sample with Marfey's reagent under alkaline conditions (pH 8.5–9.0) and analyzing using a mobile phase of acetonitrile and sodium-1-octanesulfonate buffer. Detection is performed at 340 nm, with a linear range of 0.0022–0.011 mg/mL for this compound .

Q. Advanced: How can researchers validate the precision and accuracy of HPLC methods for this compound quantification?

Answer:

- Precision: Analyze six replicates of spiked samples at the limit of quantification (LOQ) and report the relative standard deviation (%RSD) of retention time (RT) and peak area. For the described method, RT %RSD should be ≤0.01 min, and area %RSD ≤1.62% .

- Accuracy: Perform recovery studies by spiking known concentrations of this compound into L-Prolinamide matrices. Recovery rates should align with ICH guidelines (98–102%), with a mean recovery of 99.66% as validated in recent studies .

Q. Basic: What are the limits of detection (LOD) and quantification (LOQ) for this compound using the described HPLC method?

Answer:

The LOD and LOQ for this compound are 0.0011 mg/mL and 0.0022 mg/mL, respectively, determined via signal-to-noise ratios (S/N ≥3 for LOD; S/N ≥10 for LOQ). These values ensure sensitivity for detecting racemization at 15% of the specified limit in pharmaceutical intermediates .

Q. Advanced: How should researchers address data contradictions when analyzing enantiomeric purity in this compound synthesis?

Answer:

- Cross-validation: Use orthogonal methods (e.g., circular dichroism, chiral GC-MS) to confirm HPLC results.

- Parameter optimization: Reassess column temperature, mobile phase pH, and derivatization time to resolve inconsistencies in peak resolution .

- Statistical rigor: Apply Grubbs’ test to identify outliers and ANOVA to evaluate inter-day variability .

Q. Basic: What statistical methods are appropriate for analyzing HPLC data in enantiomer separation studies?

Answer:

- Calibration curves: Use linear regression (correlation coefficient ≥0.999) to establish analyte concentration-response relationships.

- Precision: Calculate %RSD for intra-day and inter-day replicates.

- Sensitivity: Determine LOD/LOQ via S/N ratios or standard deviation of the response .

Q. Advanced: What strategies ensure specificity in detecting this compound amidst matrix interference?

Answer:

- Matrix-matched calibration: Prepare standards in L-Prolinamide hydrochloride to account for interference.

- Forced degradation studies: Expose samples to heat, light, and acidic/alkaline conditions to confirm method specificity under stress.

- Peak purity analysis: Use photodiode array (PDA) detectors to verify spectral homogeneity .

Basic: How should researchers formulate hypothesis-driven research questions for studies on this compound's role in chiral synthesis?

Answer:

Align questions with gaps in enantioselective synthesis mechanisms. Example:

- “Does the steric hindrance of this compound influence its catalytic efficiency in asymmetric aldol reactions compared to L-Prolinamide?”

Use PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

Q. Advanced: How to design experiments to assess racemization during L-Prolinamide hydrochloride production?

Answer:

- Stress testing: Incubate L-Prolinamide under elevated temperatures (40–60°C) and varying pH (2–10) to simulate racemization.

- Temporal sampling: Analyze enantiomeric purity at 0, 12, 24, and 48 hours using the validated HPLC method.

- Kinetic modeling: Calculate rate constants (k) and activation energy (Ea) to predict racemization under storage conditions .

Q. Basic: What ethical considerations apply in pharmacological studies involving this compound?

Answer:

- Institutional Review Board (IRB) approval: Required for studies involving human-derived samples or clinical data.

- Informed consent: Mandatory for participants in bioavailability or toxicity trials.

- Data anonymization: Ensure patient identifiers are removed from pharmacokinetic datasets .

Q. Advanced: How to integrate computational models with experimental data for studying this compound-protein interactions?

Answer:

- Molecular docking: Use AutoDock Vina to predict binding affinities of this compound with target enzymes (e.g., dipeptidyl peptidase-4).

- Molecular dynamics (MD) simulations: Analyze conformational stability over 100-ns trajectories in GROMACS.

- Validation: Cross-correlate computational binding energies with experimental IC50 values from enzyme inhibition assays .

属性

IUPAC Name |

(2R)-pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332253 | |

| Record name | D-Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62937-45-5 | |

| Record name | (2R)-2-Pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62937-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinamide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062937455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROLINAMIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF49N0MKS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。